Perfluoroisobutylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

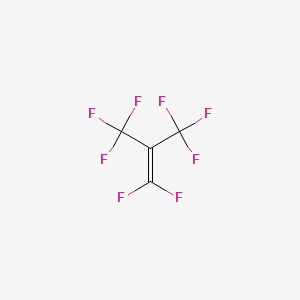

Perfluoroisobutylene, also known as this compound, is a useful research compound. Its molecular formula is C4F8 and its molecular weight is 200.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as decomposes in water. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Toxicological Research

Acute Lung Injury Studies

PFIB is notorious for causing acute lung injury (ALI) upon inhalation. Research has demonstrated that exposure to PFIB leads to significant pathological changes in lung tissues, including inflammation and apoptosis of lung cells. A study conducted on rats exposed to PFIB revealed that inflammatory cell infiltration and alveolar wall thickening occurred within hours of exposure, peaking at 24 hours before gradually recovering .

Key Findings:

- Mechanism of Injury : The injury mechanism involves oxidative stress and a cytokine storm, leading to increased levels of pro-inflammatory cytokines in lung tissues .

- Preventive Measures : Pretreatment with pyrrolidine dithiocarbamate has shown protective effects against PFIB-induced ALI by inhibiting NF-kappaB activation .

Analytical Chemistry

Detection and Analysis Using Metal-Organic Frameworks

PFIB's unique chemical properties have made it a subject of interest in analytical chemistry, particularly in the development of Metal-Organic Frameworks (MOFs). These frameworks are being researched for their potential to selectively detect PFIB and other harmful compounds due to their high porosity and tunable surface area .

Applications in Analytical Chemistry:

- Sample Preparation : MOFs can enhance the selectivity and sensitivity of detecting PFIB in various matrices.

- Environmental Monitoring : The ability to detect PFIB in environmental samples is crucial for assessing contamination levels from industrial processes.

Material Science

Development of Fluoropolymer Products

PFIB is also relevant in the production of fluoropolymers, which have applications across various industries due to their chemical resistance and thermal stability. Research into the synthesis of fluoropolymers from PFIB has potential implications for creating advanced materials used in medical devices, coatings, and seals.

Case Studies:

- Fluoropolymer Synthesis : Studies have explored the conversion of PFIB into useful fluoropolymer products through controlled polymerization processes .

- Medical Applications : The biocompatibility and non-reactive nature of fluoropolymers derived from PFIB make them suitable for use in medical implants and devices .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

382-21-8 |

|---|---|

Molekularformel |

C4F8 |

Molekulargewicht |

200.03 g/mol |

IUPAC-Name |

1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene |

InChI |

InChI=1S/C4F8/c5-2(6)1(3(7,8)9)4(10,11)12 |

InChI-Schlüssel |

DAFIBNSJXIGBQB-UHFFFAOYSA-N |

SMILES |

C(=C(F)F)(C(F)(F)F)C(F)(F)F |

Kanonische SMILES |

C(=C(F)F)(C(F)(F)F)C(F)(F)F |

Siedepunkt |

0.5 °C 7 °C 44.6°F |

Color/Form |

Colorless gas Gas at room temperature |

Dichte |

1.592 g/cu cm at 0 °C 1.6 g/l 1.592 |

melting_point |

-130 °C -202°F |

Key on ui other cas no. |

382-21-8 |

Physikalische Beschreibung |

COLOURLESS GAS. Colorless, odorless gas at room temp. When heated to decomposition it emits toxic fumes of hydrogen fluoride. |

Piktogramme |

Acute Toxic; Health Hazard |

Löslichkeit |

Decomposes in wate |

Synonyme |

perfluoroisobutene perfluoroisobutylene |

Dampfdichte |

6.3 (Air = 1) 6.3 |

Dampfdruck |

1740 mm Hg at 25 °C 1740 mmHg |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.